Oxozirconium(2+);dichloride;octahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

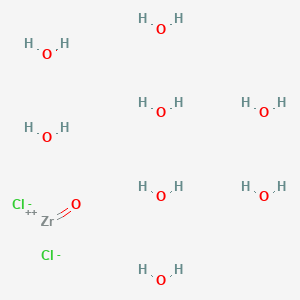

Oxozirconium(2+);dichloride;octahydrate, also known as zirconium(IV) oxydichloride octahydrate, is an inorganic compound with the formula [Zr4(OH)8(H2O)16]Cl8(H2O)12. It is commonly written as ZrOCl2·8H2O. This compound is a white, odorless crystalline solid with significant applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxozirconium(2+);dichloride;octahydrate can be synthesized through the reaction of zirconium dioxide (ZrO2) with hydrochloric acid (HCl). The reaction typically involves dissolving zirconium dioxide in hydrochloric acid, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and concentration of hydrochloric acid to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions of zirconium dioxide with hydrochloric acid under controlled conditions. The process includes steps such as dissolution, filtration, and crystallization to obtain high-purity zirconium(IV) oxydichloride octahydrate. The industrial production methods are designed to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxozirconium(2+);dichloride;octahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zirconium tetrachloride (ZrCl4) and zirconium oxide (ZrO2) at elevated temperatures.

Reduction: It can be reduced under specific conditions to form lower oxidation state zirconium compounds.

Substitution: It participates in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Hydrochloric acid (HCl): Used in the synthesis and various substitution reactions.

Reducing agents: Such as hydrogen gas (H2) or metal hydrides for reduction reactions.

Oxidizing agents: Such as oxygen (O2) or chlorine gas (Cl2) for oxidation reactions.

Major Products Formed

The major products formed from reactions involving this compound include:

- Zirconium tetrachloride (ZrCl4)

- Zirconium oxide (ZrO2)

- Various zirconium complexes depending on the substituents used in substitution reactions

Scientific Research Applications

Oxozirconium(2+);dichloride;octahydrate has a wide range of applications in scientific research, including:

Chemistry

- Catalysis : It is used as a Lewis acid catalyst in various organic reactions, such as the Knoevenagel condensation .

- Precursor : It serves as a precursor for the synthesis of other zirconium compounds .

Biology and Medicine

- Antiperspirants : It is used in the formulation of antiperspirants due to its ability to form complexes with sweat components .

- Biomedical Research : It is studied for its potential applications in drug delivery and imaging .

Industry

- Rubber Additive : It is used as an additive in rubber to improve its properties .

- Fiber Treatment : It is employed in the treatment of fibers to enhance their durability and performance .

- Paint Drying : It is used in paint drying processes to accelerate the drying time .

- Ceramics and Glaze : It finds applications in the production of ceramics and glazes due to its high thermal stability .

Mechanism of Action

The mechanism by which oxozirconium(2+);dichloride;octahydrate exerts its effects is primarily through its strong Lewis acid behavior. The high charge-to-size ratio of Zr4+ ions allows them to coordinate with various ligands, facilitating catalytic reactions. The compound’s ability to form stable complexes with different substrates makes it an effective catalyst in organic synthesis .

Comparison with Similar Compounds

Oxozirconium(2+);dichloride;octahydrate can be compared with other similar compounds, such as:

- Zirconium tetrachloride (ZrCl4) : Unlike this compound, zirconium tetrachloride is a volatile compound used in chemical vapor deposition processes.

- Zirconium oxide (ZrO2) : Zirconium oxide is a highly stable compound used in ceramics and refractories, whereas this compound is more reactive and used in catalysis .

- Zirconyl nitrate (ZrO(NO3)2) : This compound is used in similar applications as this compound but has different solubility and reactivity properties .

This compound stands out due to its high coordinating ability and strong Lewis acid behavior, making it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name |

oxozirconium(2+);dichloride;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;;/q;;;;;;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYKRMGFEBSOSO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O=[Zr+2].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H16O9Zr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.